Pyrido[2,3-g]quinoline-5,10-dione
Description
Properties
CAS No. |
91652-10-7 |
|---|---|
Molecular Formula |
C12H6N2O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H |
InChI Key |
HILDJXJQSAPDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The photooxidation of 8-hydroxypyrido[2,3-g]quinoline derivatives represents a direct route to Pyrido[2,3-g]quinoline-5,10-dione. This method, adapted from patented protocols for quinoline-5,8-diones, involves the oxidation of a hydroxylated precursor under controlled photochemical conditions. The process proceeds via a singlet oxygen-mediated pathway, where a sensitizer absorbs visible light to generate reactive oxygen species that abstract hydrogen from the substrate, forming a hydroperoxide intermediate. Subsequent decomposition yields the target dione.
A typical procedure involves dissolving the 8-hydroxypyrido[2,3-g]quinoline precursor (2 mmol) in dichloromethane (20 mL) with tetraphenylporphine (TPP, 0.5 mol%) as the sensitizer. The solution is irradiated with visible light ($$ \lambda > 495 \, \text{nm} $$) under oxygen sparging at 15–25°C for 2–8 hours. Post-irradiation, the mixture is treated with anhydrous sodium sulfate to decompose residual hydroperoxide, followed by solvent evaporation and chromatographic purification.
Optimization Parameters and Yield
Key variables influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Sensitizer | Tetraphenylporphine | Maximizes $$ \text{O}_2 $$ activation |
| Solvent | Dichloromethane | Enhances substrate/sensitizer solubility |
| Light Intensity | 1500 W xenon arc | Accelerates reaction kinetics |
| Reaction Time | 6 hours | Balances conversion and side reactions |
Under optimized conditions, this method achieves yields of 68–72% with $$ \geq 95\% $$ purity. Fluorinated analogs, however, exhibit reduced yields due to destabilization of the hydroperoxide intermediate.
Multi-Step Condensation: Building the Heterocyclic Core
Starting Materials and Reaction Sequence
An alternative route involves constructing the pyrido-quinoline framework through sequential condensation and cyclization steps. This approach, inspired by syntheses of benzo[g]quinoxaline-5,10-diones, begins with 2,3-dichloro-1,4-naphthoquinone as the foundational substrate.
- Amination : Reaction with aqueous ammonia converts the dichloro groups to diamino functionalities, yielding 2,3-diamino-1,4-naphthoquinone.
- Condensation : The diamine intermediate is treated with glyoxal or other α-dicarbonyl compounds in glacial acetic acid, facilitating cyclization to form the quinoxaline ring.
- Annulation : Introduction of a pyridine moiety via Friedländer or related annulation reactions completes the pyrido[2,3-g]quinoline backbone.
For example, refluxing 2,3-diamino-1,4-naphthoquinone with glyoxal in acetic acid (12 hours, 110°C) produces the quinoxaline intermediate, which is subsequently reacted with acetylacetone under basic conditions to install the pyridine ring.
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways may lead to isomeric byproducts. Using sterically hindered α-dicarbonyl reagents (e.g., bis(triisopropylsilyl)dialkynyl-1,2-dione) improves regiocontrol.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from oligomeric side products.
This method affords moderate yields (45–55%) but provides flexibility for introducing substituents at the C-2 and C-3 positions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Metric | Photooxidation | Condensation |
|---|---|---|
| Yield | 68–72% | 45–55% |
| Reaction Time | 6–8 hours | 24–36 hours |
| Scalability | Suitable for gram-scale | Limited by step count |
| Functionalization | Limited to R-group variation | Broad substitutent tolerance |
Environmental and Practical Considerations
Photooxidation excels in atom economy but requires specialized equipment (photoreactors). Condensation routes, though lengthier, utilize standard laboratory glassware and enable structural diversification.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which pyrido[2,3-g]quinoline-5,10-dione exerts its effects is primarily through DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA replication process and leading to cell death . Additionally, it may inhibit topoisomerase enzymes, further preventing DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares pyrido[2,3-g]quinoline-5,10-dione with structurally and functionally related heterocyclic derivatives:
Key Insights:
Regioselectivity and Bioactivity: The position of pyridine fusion (e.g., [2,3-g] vs. [4,3-g]) significantly impacts activity. For instance, this compound derivatives exhibit higher cytotoxicity than dihydrothieno analogs due to nitrogen’s hydrogen-bonding capacity. Substituents like 4-hydroxy or 4-methoxy groups enhance regioselectivity during synthesis and modulate interactions with biological targets.
Antiviral vs. Anticancer Profiles: Pyrido[2,3-g]quinoxalinone derivatives show a dual advantage: potent antiviral activity (e.g., EC₅₀ = 0.2 µM against BVDV) and low cytotoxicity (CC₅₀ > 50 µM). This contrasts with pyridoquinolinediones, which prioritize antitumor activity at the expense of higher cytotoxicity.
Structural Modifications: Introducing electron-withdrawing groups (e.g., thiophene in dihydrothieno derivatives) reduces bioactivity compared to nitrogen-rich analogs. Acetylation of hydroxyl groups (e.g., 4-acetoxy substitution) improves compound stability without compromising activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
